3-Hydroxy Xylazine
Overview
Description
3-Hydroxy Xylazine is a hydroxylated derivative of xylazine, a compound primarily used as a veterinary sedative and analgesic. Xylazine itself is an alpha-2 adrenergic receptor agonist, which means it mimics the action of norepinephrine in the central nervous system, leading to sedation, muscle relaxation, and analgesia . The hydroxylation at the third position of the xylazine molecule introduces additional chemical properties that can influence its pharmacological and chemical behavior.
Mechanism of Action
Target of Action
3-Hydroxy Xylazine is a derivative of Xylazine, which is a structural analog of clonidine and an alpha-2 adrenergic receptor agonist . The primary targets of this compound are likely to be the alpha-2 adrenergic receptors (α2-ARs), similar to its parent compound, Xylazine .
Mode of Action
This compound, like Xylazine, acts as an agonist at α2 adrenoceptors . This means it binds to these receptors and activates them, leading to a series of downstream effects. The activation of α2 adrenoceptors inhibits the release of norepinephrine, a neurotransmitter involved in various functions including attention and responding actions in the brain .
Biochemical Pathways
Upon activation of the α2 adrenoceptors, there is a decrease in cyclic adenosine monophosphate (cAMP) inside the cell . This decrease in cAMP levels leads to various downstream effects, including smooth muscle contraction and inhibition of neurotransmitter release .
Pharmacokinetics
Based on the known properties of xylazine, it can be inferred that this compound may have similar absorption, distribution, metabolism, and excretion (adme) properties . Xylazine’s action can be seen usually 15–30 minutes after administration and the sedative effect may continue for 1–2 hours and last up to 4 hours .
Result of Action
The activation of α2 adrenoceptors by this compound leads to a decrease in the release of norepinephrine. This can result in various effects, including sedation, muscle relaxation, and analgesia . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its action. Xylazine has been found in recreational drug mixtures including cocaine, amphetamines, heroin, morphine, and fentanyl . The interaction of this compound with these substances could potentially alter its effects.
Biochemical Analysis
Biochemical Properties
3-Hydroxy Xylazine plays a significant role in biochemical reactions, particularly through its interaction with alpha-2 adrenergic receptors. These receptors are G-protein coupled receptors that modulate various physiological processes, including neurotransmitter release and vascular tone. This compound binds to these receptors, leading to the inhibition of norepinephrine release, which in turn affects the sympathetic nervous system . Additionally, this compound interacts with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates neurotransmitter release by inhibiting norepinephrine release, leading to sedative and muscle-relaxant effects . In other cell types, such as vascular smooth muscle cells, this compound induces vasoconstriction by activating alpha-2 adrenergic receptors, which results in decreased cyclic adenosine monophosphate levels . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of G-protein coupled receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha-2 adrenergic receptors, which are linked to Gi-proteins. Upon binding, this compound inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels . This reduction in cyclic adenosine monophosphate results in the inhibition of norepinephrine release from sympathetic nerve terminals . Additionally, this compound may interact with other biomolecules, such as enzymes involved in its metabolism, further influencing its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained sedative and muscle-relaxant effects, although the compound’s efficacy may diminish over time due to metabolic degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound induces mild sedation and muscle relaxation, while higher doses can lead to profound sedation and potential adverse effects, such as hypotension and bradycardia . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired pharmacological effects . Toxic effects at high doses include severe cardiovascular depression and respiratory distress .
Metabolic Pathways
This compound is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . The primary metabolic pathways involve hydroxylation and subsequent conjugation reactions, leading to the formation of glucuronide and sulfate conjugates . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues are influenced by its affinity for alpha-2 adrenergic receptors and its interactions with transport proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum . The compound may also localize to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Xylazine typically involves the hydroxylation of xylazine. This can be achieved through various chemical reactions, including:
Hydroxylation using oxidizing agents: Common oxidizing agents such as hydrogen peroxide or peracids can be used to introduce the hydroxyl group at the desired position.
Catalytic hydroxylation: Transition metal catalysts like palladium or platinum can facilitate the hydroxylation process under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Xylazine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it back to xylazine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation products: Ketones, carboxylic acids.
Reduction products: Xylazine.
Substitution products: Various substituted xylazine derivatives.
Scientific Research Applications
3-Hydroxy Xylazine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a tool in neurobiology research.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and sedation.
Industry: Utilized in the development of new veterinary drugs and as a reference compound in analytical chemistry.
Comparison with Similar Compounds
Xylazine: The parent compound, used widely in veterinary medicine.
4-Hydroxy Xylazine: Another hydroxylated derivative with similar properties.
Clonidine: A structural analog with similar alpha-2 adrenergic receptor agonist activity.
Comparison:
Xylazine vs. 3-Hydroxy Xylazine: The addition of the hydroxyl group in this compound may enhance its solubility and alter its pharmacokinetic profile.
This compound vs. 4-Hydroxy Xylazine: The position of the hydroxyl group can influence the compound’s chemical reactivity and biological activity.
This compound vs. Clonidine: While both compounds act on alpha-2 adrenergic receptors, their structural differences lead to variations in their pharmacological effects and therapeutic applications.
Properties
IUPAC Name |
3-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-2,4-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-8-4-5-10(15)9(2)11(8)14-12-13-6-3-7-16-12/h4-5,15H,3,6-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZCKOLZFUXBBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC2=NCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857865 | |
Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145356-33-8 | |
Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145356-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy Xylazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK69KM5TB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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